Stannane, tris(pentafluorophenyl)phenyl-
Description
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Structure
2D Structure
Properties
CAS No. |
1262-57-3 |
|---|---|
Molecular Formula |
C24H5F15Sn |
Molecular Weight |
697 g/mol |
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)-phenylstannane |
InChI |
InChI=1S/3C6F5.C6H5.Sn/c3*7-2-1-3(8)5(10)6(11)4(2)9;1-2-4-6-5-3-1;/h;;;1-5H; |
InChI Key |
KTVLROZJVSNITQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Stannane, Tris Pentafluorophenyl Phenyl and Analogous Fluorinated Aryl Stannanes
Grignard Reagent-Mediated Synthetic Pathways
The use of Grignard reagents is a well-established and versatile method for synthesizing a broad spectrum of organotin compounds, including those with fluorinated aryl substituents. The relative mildness of the reaction conditions and the adaptability of the method contribute to its widespread use. The fundamental approach involves the reaction of a tin halide with a pre-synthesized Grignard reagent.
The critical Grignard reagent, pentafluorophenylmagnesium halide, is typically synthesized by reacting a pentafluorophenyl halide with magnesium metal. For example, the reaction of bromopentafluorobenzene (B106962) with magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields pentafluorophenylmagnesium bromide. sigmaaldrich.comhymasynthesis.com The reaction is often initiated with a small amount of an activator, such as iodine or 1,2-dibromoethane, to overcome the passivity of the magnesium surface. nih.gov The resulting Grignard reagent is a potent nucleophile, capable of displacing halide ions from a tin center. The preparation of pentafluorophenylmagnesium chloride has also been described. electronicsandbooks.com
The formation of Stannane (B1208499), tris(pentafluorophenyl)phenyl- via the Grignard pathway hinges on the controlled reaction between the pentafluorophenylmagnesium halide and an appropriate tin halide precursor. uu.nl To produce the target molecule, phenyltin trichloride (B1173362) serves as the logical tin-containing starting material. orgsyn.org The stoichiometry of this reaction is of utmost importance; three equivalents of the pentafluorophenylmagnesium halide are required to react with one equivalent of phenyltin trichloride to achieve the desired trisubstituted product.
This reaction is generally conducted at low temperatures to manage its exothermic nature and to minimize the formation of undesired byproducts, such as the fully substituted tetrakis(pentafluorophenyl)stannane (B87218) or other partially substituted stannanes. A common practice involves the slow, dropwise addition of the Grignard reagent to the tin halide solution under an inert atmosphere to ensure a controlled reaction. The general chemical equation for this transformation is:
3 C₆F₅MgBr + C₆H₅SnCl₃ → (C₆F₅)₃Sn(C₆H₅) + 3 MgBrCl
After the reaction is complete, an aqueous workup is performed to quench any unreacted Grignard reagent and to separate the desired organotin product from the magnesium salts. The crude product is then typically purified using techniques such as column chromatography or recrystallization.
Research on analogous compounds, such as the synthesis of tris(pentafluorophenyl)borane (B72294), has demonstrated the successful use of pentafluorophenyl Grignard reagents in similar transformations. google.comchemspider.com
Table 1: Illustrative Synthesis of an Analogous Fluorinated Aryl Borane via Grignard Reagent
| Reactant 1 | Reactant 2 | Product | Solvent | Reference |
| C₆F₅MgBr | BF₃·OEt₂ | B(C₆F₅)₃ | Toluene/Diethyl Ether | chemspider.com |
Exploration of Organolithium Reagent Applications in Fluorinated Aryl Stannane Synthesis
Organolithium reagents provide a more reactive, alternative route for the formation of Sn-C bonds, especially when dealing with sterically hindered or electronically demanding aryl groups. wikipedia.org The synthesis of fluorinated aryl stannanes using these reagents follows a similar principle to the Grignard method, involving the reaction of an organolithium species with a tin halide. wikipedia.orglibretexts.org
Pentafluorophenyllithium is typically generated in situ through the reaction of a pentafluorophenyl halide with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) in an ethereal solvent. acs.orgacs.org These low temperatures are necessary to manage the high reactivity of the organolithium reagent and prevent unwanted side reactions.
The freshly prepared pentafluorophenyllithium is then reacted with a tin halide precursor like phenyltin trichloride to form Stannane, tris(pentafluorophenyl)phenyl-. The high reactivity of the organolithium reagent can sometimes lead to over-substitution, favoring the formation of tetrakis(pentafluorophenyl)stannane. Thus, meticulous control of stoichiometry and reaction temperature is essential.
The general reaction can be represented as:
3 C₆F₅Li + C₆H₅SnCl₃ → (C₆F₅)₃Sn(C₆H₅) + 3 LiCl
The utility of organolithium reagents in synthesizing various organotin compounds is well-documented, underscoring their effectiveness in creating specific Sn-C bonds. A stepwise approach, involving the sequential addition of different organolithium reagents to a tin tetrahalide, could theoretically be employed for the synthesis of Stannane, tris(pentafluorophenyl)phenyl-. However, controlling such a stepwise synthesis can be challenging due to the potential for redistribution reactions.
Optimization of Reaction Conditions for Targeted Stannane Synthesis
Achieving a high yield of a specific fluorinated aryl stannane like Stannane, tris(pentafluorophenyl)phenyl- is critically dependent on the careful optimization of several reaction parameters. These parameters directly influence the reaction's speed, selectivity, and the extent to which side reactions are suppressed.
Key parameters for optimization include:
Temperature: Low temperatures are particularly crucial when working with highly reactive organolithium reagents to prevent decomposition and side reactions. acs.org For Grignard reactions, while generally less exothermic, maintaining a controlled temperature profile is still vital for achieving high selectivity. vapourtec.com
Solvent: The choice of solvent plays a significant role in the solubility of reagents and intermediates, as well as the stability of the organometallic reagents. Ethereal solvents such as diethyl ether and THF are commonly used because they effectively solvate the metal cation, thereby enhancing the nucleophilicity of the organometallic reagent. masterorganicchemistry.com
Stoichiometry and Addition Rate: Precise control over the molar ratios of the reactants is fundamental to obtaining the desired substitution pattern on the tin atom. A slow, dropwise addition of the organometallic reagent to the tin halide is a standard technique to manage the reaction's exothermicity and minimize the formation of over-substituted products.
Purity of Reagents and Inert Atmosphere: Organometallic reagents are highly sensitive to both moisture and oxygen. Consequently, all reactions must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and high-purity starting materials to prevent the quenching of the reactive species and the formation of unwanted byproducts. masterorganicchemistry.com
Research into the synthesis of related mixed organotin compounds has consistently shown the importance of these optimization strategies. researchgate.net For instance, the order of addition of organometallic reagents and the nature of the halide on the tin precursor can significantly impact the final product distribution in the synthesis of unsymmetrical tetraorganotins.
Table 2: Key Reaction Parameters for Optimization
| Parameter | Importance | Typical Conditions/Considerations |
| Temperature | Controls reaction rate and selectivity; prevents reagent decomposition. | -78 °C for organolithium reactions; 0 °C to room temperature for Grignard reactions. |
| Solvent | Affects reagent solubility, stability, and reactivity. | Anhydrous ethereal solvents (e.g., THF, diethyl ether). |
| Stoichiometry | Determines the degree of substitution on the tin center. | Precise molar ratios of reactants are critical for selectivity. |
| Addition Rate | Manages exothermicity and minimizes side product formation. | Slow, dropwise addition of the organometallic reagent. |
| Atmosphere | Prevents quenching of highly reactive organometallic reagents. | Dry, inert atmosphere (e.g., Nitrogen, Argon). |
By carefully controlling these parameters, chemists can effectively guide the synthesis toward the desired Stannane, tris(pentafluorophenyl)phenyl- with high yield and purity, making it available for subsequent applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Stannane (B1208499), tris(pentafluorophenyl)phenyl- Systems
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of organotin compounds. The presence of multiple NMR-active nuclei in Stannane, tris(pentafluorophenyl)phenyl-, namely ¹H, ¹³C, and the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn, allows for a comprehensive investigation of its molecular structure and electronic environment. Tin is unique in possessing three spin-1/2 NMR active nuclei: ¹¹⁵Sn (0.34% natural abundance), ¹¹⁷Sn (7.68%), and ¹¹⁹Sn (8.59%). huji.ac.ilnih.gov Due to its slightly higher gyromagnetic ratio and natural abundance, ¹¹⁹Sn is the most commonly studied tin isotope. huji.ac.ilnih.gov
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹¹⁹Sn HMQC)
An HMQC experiment would reveal the correlations between the tin nucleus and the protons and carbons of the phenyl and pentafluorophenyl rings. This two-dimensional NMR technique is invaluable for assigning the signals in the ¹H and ¹³C spectra to the specific carbon and hydrogen atoms directly or indirectly bonded to the tin atom.
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the unsubstituted phenyl group. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the three pentafluorophenyl groups.
The ¹³C NMR spectrum would display distinct signals for the carbon atoms of the phenyl and pentafluorophenyl rings. The carbon atoms directly bonded to the tin atom (ipso-carbons) would exhibit characteristic chemical shifts and would be split into satellites due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents at the tin atom. nih.govresearchgate.net For a four-coordinate tin atom in an arylstannane, the chemical shift is expected to be in a specific range that can be compared to known organotin compounds. rsc.orgresearchgate.net
Determination of Sn-C Coupling Constants
The magnitude of the tin-carbon coupling constants, particularly the one-bond coupling (¹J(¹¹⁹Sn, ¹³C)), provides valuable information about the s-character of the Sn-C bond and the hybridization of the tin atom. rsc.org In organotin compounds, these coupling constants are sensitive to the electronic effects of the substituents. rsc.org
For arylstannanes, the ¹J(¹¹⁹Sn, ¹³C) values for the ipso-carbon of the phenyl ring are typically in the range of 400-600 Hz. The presence of the strongly electron-withdrawing pentafluorophenyl groups in Stannane, tris(pentafluorophenyl)phenyl- is expected to influence this value significantly. An increase in the magnitude of ¹J(¹¹⁹Sn, ¹³C) would suggest an increase in the s-character of the Sn-C bond to the phenyl group.
Longer-range coupling constants, such as ²J(¹¹⁹Sn, ¹³C) and ³J(¹¹⁹Sn, ¹³C), can also be observed and provide further structural insights.
Table 1: Typical NMR Coupling Constants in Organotin Compounds
| Coupling Type | Typical Range (Hz) |
| ¹J(¹¹⁹Sn, ¹³C) | 300 - 1500 |
| ²J(¹¹⁹Sn, ¹H) | ~50 |
| ¹J(¹¹⁹Sn, ¹⁹F) | 130 - 2000 |
This table provides general ranges for coupling constants in organotin compounds and the specific values for Stannane, tris(pentafluorophenyl)phenyl- would require experimental determination. huji.ac.ilrsc.org
Probing Electronic and Ring-Current Effects through NMR Shifts
The chemical shifts observed in the ¹H and ¹³C NMR spectra of Stannane, tris(pentafluorophenyl)phenyl- are a direct reflection of the electronic environment around each nucleus. The three highly electronegative pentafluorophenyl groups exert a strong electron-withdrawing inductive effect, which would deshield the tin atom and influence the chemical shifts of the phenyl group's protons and carbons.
Furthermore, the aromatic rings in the molecule generate ring currents in the presence of an external magnetic field. These ring currents can cause both shielding and deshielding effects on nearby nuclei, depending on their spatial orientation relative to the aromatic ring. Analyzing the precise chemical shifts of the phenyl protons can provide information about the conformational preferences of the molecule in solution. The ¹⁹F NMR spectrum would also be crucial in confirming the structure, with distinct signals expected for the ortho, meta, and para fluorine atoms of the pentafluorophenyl groups. For the analogous compound, tris(pentafluorophenyl)borane (B72294), the ¹⁹F NMR chemical shifts in C₆D₆ are reported as δ -129.1 (o-F), -142.0 (p-F), and -160.3 (m-F). nih.gov
Vibrational Spectroscopy (Infrared) for Stannane, tris(pentafluorophenyl)phenyl-
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides a characteristic fingerprint of a molecule by probing its vibrational modes. For Stannane, tris(pentafluorophenyl)phenyl-, the IR spectrum is expected to be rich in information, revealing the presence of specific functional groups and structural motifs.
Assignment of Characteristic Sn-C Stretching Frequencies
The stretching vibrations of the tin-carbon (Sn-C) bonds are a key feature in the IR spectrum of organotin compounds. These vibrations typically appear in the far-infrared region, generally between 500 and 600 cm⁻¹. The exact position of the Sn-C stretching frequency is influenced by the mass of the substituents on the tin atom and the strength of the Sn-C bond. In a theoretical study of triethynylmethylstannane, the Sn-C stretch was one of the assigned vibrational modes. nih.gov For Stannane, tris(pentafluorophenyl)phenyl-, one would expect to observe distinct Sn-C stretching frequencies for the Sn-phenyl and Sn-pentafluorophenyl bonds due to the different masses and electronic properties of the aryl groups.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| C=C (aromatic) | 1600 - 1450 | Stretch |
| C-F (in C₆F₅) | 1100 - 1000 | Stretch |
| Sn-C | 600 - 500 | Stretch |
This table provides general ranges for characteristic IR absorptions. Specific peak positions for Stannane, tris(pentafluorophenyl)phenyl- would need to be determined experimentally. libretexts.org
Spectroscopic Signatures of Perfluorinated Aromatic Rings
The three pentafluorophenyl rings in Stannane, tris(pentafluorophenyl)phenyl- give rise to a series of strong and characteristic absorption bands in the IR spectrum. The carbon-fluorine (C-F) stretching vibrations are particularly intense and typically appear in the 1100-1000 cm⁻¹ region. The pattern and number of these bands can be diagnostic for the perfluorinated aromatic system. The IR spectrum of the related compound tris(pentafluorophenyl)borane shows strong absorptions in this region, which can be used as a reference. nih.govchemicalbook.com Additionally, the characteristic in-plane and out-of-plane bending vibrations of the C-F bonds and the vibrations of the perfluorinated aromatic ring itself will contribute to the complexity of the spectrum, providing a unique spectroscopic fingerprint for the molecule. The study of perfluorinated and semifluorinated alkanes has shown that specific bands in the C-F stretching region can exhibit selective behaviors in different environments. nih.gov
In-depth Computational Analysis of Stannane, tris(pentafluorophenyl)phenyl- Remains Largely Uncharted Territory
A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical modeling studies specifically focused on the chemical compound Stannane, tris(pentafluorophenyl)phenyl- . Despite extensive searches for quantum chemical investigations, mechanistic pathway calculations, and spectroscopic predictions, publicly available research dedicated to this particular organotin compound is exceptionally scarce.
The majority of computational chemistry research in the realm of tris(pentafluorophenyl) derivatives has been overwhelmingly directed towards its boron analogue, Tris(pentafluorophenyl)borane , a potent Lewis acid with wide-ranging applications in catalysis. mdpi.comnih.govrsc.orgmdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov The electronic properties, reactivity, and structural dynamics of the borane have been thoroughly investigated using density functional theory (DFT) and other computational methods. rsc.orgrsc.orgrsc.orgnih.gov These studies have provided deep insights into its catalytic mechanisms, including its role in frustrated Lewis pair chemistry and hydrosilylation reactions. mdpi.comnih.govmdpi.comrsc.org
In contrast, detailed theoretical examinations of the electronic structure, reactivity, and spectroscopic parameters of Stannane, tris(pentafluorophenyl)phenyl- are not readily found in the current body of scientific literature. While general principles of computational chemistry could be applied to model this molecule, specific research findings, data tables, and detailed analyses as requested are not available.
For instance, quantum chemical investigations into the electronic structure would typically involve mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its frontier molecular orbitals and predict its reactivity. Similarly, mechanistic pathway calculations would be invaluable for elucidating the energetics of its potential reactions. Computational methods are also routinely used to predict and interpret spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which are crucial for experimental characterization. nih.govchemicalbook.com Furthermore, exploring the steric and electronic effects of the bulky and electron-withdrawing pentafluorophenyl groups on the molecular geometry and conformation would provide fundamental insights into its structural chemistry.
While a study on a related germanium compound, Tris(pentafluorophenyl)-2-pyridylethylgermane, has been published, which includes quantum chemical calculations, the structural differences prevent direct extrapolation of its data to the phenyl-substituted stannane derivative. researchgate.net
The absence of dedicated computational studies on Stannane, tris(pentafluorophenyl)phenyl- highlights a potential area for future research. Such investigations would be valuable for comparing the properties of this organotin compound with its more famous boron counterpart and for exploring its potential applications in materials science and catalysis.
Advanced Applications and Derivatization Potential of Stannane, Tris Pentafluorophenyl Phenyl
Utilization as a Precursor in Organometallic Synthesis
While direct evidence is wanting, the structure of Stannane (B1208499), tris(pentafluorophenyl)phenyl- suggests its potential as a precursor in organometallic synthesis. The tin-carbon bonds, particularly the tin-phenyl bond, could be susceptible to cleavage, allowing for the transfer of the tris(pentafluorophenyl)stannyl moiety [-Sn(C6F5)3] to other metal centers. This transmetalation reaction is a common strategy in organometallic chemistry for the synthesis of new metal complexes with specific ligand sets. The highly electronegative pentafluorophenyl groups would impart unique electronic properties to any resulting complexes, potentially influencing their reactivity and catalytic activity.
Research into Biological Activity Mechanisms
There is a significant gap in the scientific literature concerning the biological activity of Stannane, tris(pentafluorophenyl)phenyl-.
Investigation of Insecticidal and Pesticidal Properties
No specific studies evaluating the insecticidal or pesticidal properties of Stannane, tris(pentafluorophenyl)phenyl- have been found. While many organotin compounds have been investigated for such applications, the toxicity and efficacy are highly dependent on the nature of the organic substituents attached to the tin atom. General trends suggest that triorganotin compounds can exhibit biocidal activity; however, without empirical data, any claims regarding this specific compound would be purely speculative.
Structure-Activity Relationship Studies in Biologically Relevant Systems
Similarly, no structure-activity relationship (SAR) studies involving Stannane, tris(pentafluorophenyl)phenyl- in biologically relevant systems have been reported. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological effects. For organotin compounds, factors such as the number and type of organic groups, their steric bulk, and electronic properties play a significant role in their biological interactions. The presence of three bulky and electron-withdrawing pentafluorophenyl groups alongside a phenyl group would undoubtedly have a profound impact on its biological profile, but the specifics of these interactions remain uninvestigated.
Role as a Synthetic Intermediate for Novel Organotin Compounds
Stannane, tris(pentafluorophenyl)phenyl- could theoretically serve as a synthetic intermediate for the creation of other novel organotin compounds. The phenyl group could potentially be replaced by other organic or inorganic substituents through various substitution reactions. This would allow for the synthesis of a series of R-Sn(C6F5)3 compounds, where 'R' could be a range of functional groups. Such derivatives would be valuable for systematically studying the influence of the 'R' group on the physical, chemical, and biological properties of the molecule, all while maintaining the constant electronic influence of the three pentafluorophenyl groups.
Potential Applications as Precursors in Materials Science
The application of Stannane, tris(pentafluorophenyl)phenyl- as a precursor in materials science is another area that remains unexplored. Organometallic compounds are often used as precursors for the synthesis of advanced materials, such as thin films, nanoparticles, and catalysts. The presence of the thermally stable pentafluorophenyl groups might suggest potential for this compound in chemical vapor deposition (CVD) or other material fabrication processes. However, without any documented research in this area, its utility remains a matter of conjecture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tris(pentafluorophenyl)phenylstannane, and how do reaction conditions influence yield?
- Methodological Answer : The organolithium route is a common approach for synthesizing tetraaryl stannanes. For example, tetrakis(pentafluorophenyl)stannane can be prepared via reaction of pentafluorophenyllithium with tin(IV) chloride under anhydrous conditions, followed by purification via sublimation or recrystallization . Yields are sensitive to stoichiometry, temperature (−78°C to room temperature), and solvent choice (e.g., THF or Et₂O). Competing side reactions, such as incomplete substitution or ligand redistribution, require careful monitoring via <sup>119</sup>Sn-NMR to confirm product purity .
Q. How can researchers characterize the structural and electronic properties of tris(pentafluorophenyl)phenylstannane?
- Methodological Answer :
- <sup>119</sup>Sn-NMR : Provides insights into the tin center’s electronic environment. For tetraaryl stannanes, shifts typically range between δ −100 to −200 ppm, influenced by electron-withdrawing substituents like pentafluorophenyl groups .
- X-ray Crystallography : Resolves bond lengths and angles. For example, Sn–C bonds in di-[3,5-(trifluoromethyl)phenyl]dichlorostannane average 2.14 Å, with distorted tetrahedral geometry .
- Mass Spectrometry (TOF-MS) : Identifies fragmentation patterns, such as loss of aryl groups or chlorine ligands, critical for verifying molecular integrity .
Q. What are the key challenges in handling and stabilizing tris(pentafluorophenyl)phenylstannane?
- Methodological Answer :
- Air and Moisture Sensitivity : The compound is prone to hydrolysis due to the electrophilic tin center. Use Schlenk-line techniques or gloveboxes for storage and reactions .
- Thermal Stability : Sublimation purification (e.g., 80–100°C under vacuum) is effective but requires controlled heating to prevent decomposition .
Advanced Research Questions
Q. How does tris(pentafluorophenyl)phenylstannane participate in cross-coupling reactions, and what mechanistic insights explain its reactivity?
- Methodological Answer : In Pd-catalyzed oxidative diarylation, aryl stannanes act as transmetallation agents. Electron-deficient aryl groups (e.g., pentafluorophenyl) enhance oxidative addition but may reduce yields due to steric hindrance or competing Heck pathways. Mechanistic studies using <sup>31</sup>P-NMR to track Pd intermediates and DFT calculations to model transition states are recommended .
Q. What role do anion-π interactions play in supramolecular assemblies involving tris(pentafluorophenyl)phenylstannane?
- Methodological Answer : The electron-deficient pentafluorophenyl rings engage in anion-π interactions, particularly with halides or sulfonate groups. Crystallographic studies reveal preferred “T-shaped” geometries, where anions align perpendicular to the aromatic plane. Competitive binding assays using isothermal titration calorimetry (ITC) quantify interaction strengths, which correlate with the aryl group’s electron-withdrawing capacity .
Q. How can tris(pentafluorophenyl)phenylstannane be utilized to enhance the performance of organic electronic materials?
- Methodological Answer :
- Polymer Doping : Acts as a Lewis acid dopant for conjugated polymers (e.g., indenopyrazine derivatives), increasing charge-carrier mobility in organic thin-film transistors (OTFTs). Optimal doping ratios (1–5 mol%) are determined via UV-Vis and conductivity measurements .
- Surface Functionalization : Grafting onto silica or polymer surfaces via Sn–O bonds improves hydrophobicity and thermal stability. XPS and contact angle measurements validate surface modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
